molecular formula C12H13N3O3 B3147736 2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 63024-18-0

2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No. B3147736
CAS RN: 63024-18-0
M. Wt: 247.25 g/mol
InChI Key: VUFBELWPQXOLKI-UHFFFAOYSA-N
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Description

“2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also has an acetamido group and a propanoic acid group attached to it .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H11N3O2 . The compound has a molecular weight of 205.21 g/mol . The structure includes a pyrrolo[2,3-b]pyridine core, an acetamido group, and a propanoic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.23 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 223.09569129 g/mol . The topological polar surface area of the compound is 93 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Heterocyclic Derivatives : 2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is used as a key intermediate in the synthesis of various heterocyclic compounds. These include novel pyrazolo[3,4-d]-1,2,3-triazine, pyrazolo[3,4-d]pyrimidin-4-one derivatives, and pyrazolo[1,5-a]pyrimidine derivatives, showcasing its versatility in producing diverse chemical structures (Dawood, Farag, & Khedr, 2008).

  • Cyclocondensation Reactions : This compound participates in cyclocondensation reactions with other chemicals like maleic anhydride and maleimide. Such reactions have facilitated the synthesis of various pyrrolo and pyridine derivatives, expanding the scope of its application in organic synthesis (Gupta, Ila, & Junjappa, 1988).

  • Formation of Antimicrobial Agents : Researchers have explored the use of this compound in the synthesis of new heterocycles with potential antimicrobial properties. This application is significant in the field of medicinal chemistry and drug development (Bondock, Rabie, Etman, & Fadda, 2008).

  • Synthesis of Enaminoacrylamidines : It has been used in the reaction with acetals of dimethyl acetamide and various lactams, leading to the formation of enaminoacrylamidines, which are precursors to pyrrolo-, pyrido-, and azepino[2,3-b]pyridine derivatives (Granik et al., 1977).

Biological and Pharmacological Research

  • Antimicrobial Activity Assessment : There has been a focus on synthesizing new compounds using this chemical as a base and assessing their antimicrobial properties. Such research is crucial in identifying new compounds that can be developed into effective antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

  • Insecticidal Properties : Its derivatives have been tested for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates its potential utility in agricultural chemistry for pest control (Fadda et al., 2017).

  • Synthesis of Complex Molecular Structures : The compound has been used to create complex molecular structures like pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, showcasing its role in advanced organic synthesis and the creation of novel molecular frameworks (Bencková & Krutošíková, 1997).

Future Directions

Compounds with a pyrrolo[2,3-b]pyridine core have shown potent activities against FGFRs, making them promising candidates for cancer therapy . Therefore, these compounds, including “2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid”, may have significant development prospects in the field of cancer therapeutics .

Mechanism of Action

Target of Action

The primary targets of 2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent activities against FGFR1, 2, and 3 . It inhibits the activation of these receptors, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . Therefore, it has potential therapeutic implications in the treatment of breast cancer and possibly other types of cancer where FGFRs play a significant role .

properties

IUPAC Name

2-acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7(16)15-10(12(17)18)5-8-6-14-11-9(8)3-2-4-13-11/h2-4,6,10H,5H2,1H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBELWPQXOLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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